molecular formula C18H21NO2 B11699790 2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11699790
M. Wt: 283.4 g/mol
InChI Key: UGBLSVCBWDXSCG-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound characterized by its unique structure, which includes two dimethylphenyl groups attached to an acetamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 3,5-dimethylphenol with 2,5-dimethylphenylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products

    Oxidation: Products may include 3,5-dimethylbenzoic acid derivatives.

    Reduction: The primary product is 2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)ethylamine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(2,4-dimethylphenyl)acetamide
  • 2-(3,4-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl rings. This structural arrangement can influence its chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C18H21NO2/c1-12-5-6-15(4)17(10-12)19-18(20)11-21-16-8-13(2)7-14(3)9-16/h5-10H,11H2,1-4H3,(H,19,20)

InChI Key

UGBLSVCBWDXSCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC(=CC(=C2)C)C

Origin of Product

United States

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